Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate

Physical Organic Chemistry Bridgehead Carbocation Stability Solvolysis Kinetics

Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate (CAS 91239-76-8, molecular formula C₉H₁₃BrO₂, MW 233.10 g/mol) is a 1,5-disubstituted bicyclo[3.1.1]heptane (BCHep) featuring a bridgehead bromine atom at the 5-position and a methyl ester at the 1-position. The bicyclo[3.1.1]heptane scaffold has emerged since 2022 as a privileged saturated bioisostere for meta-substituted arenes, with bridgehead substituent exit vectors precisely mimicking the 120° geometry of meta-disubstituted benzenes.

Molecular Formula C9H13BrO2
Molecular Weight 233.1 g/mol
CAS No. 91239-76-8
Cat. No. B3166520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate
CAS91239-76-8
Molecular FormulaC9H13BrO2
Molecular Weight233.1 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCCC(C1)(C2)Br
InChIInChI=1S/C9H13BrO2/c1-12-7(11)8-3-2-4-9(10,5-8)6-8/h2-6H2,1H3
InChIKeyZPZYODAUWUVDNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Bromobicyclo[3.1.1]heptane-1-Carboxylate (CAS 91239-76-8): A Bridgehead-Brominated Bicyclo[3.1.1]heptane Building Block for Meta-Arene Bioisostere Synthesis


Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate (CAS 91239-76-8, molecular formula C₉H₁₃BrO₂, MW 233.10 g/mol) is a 1,5-disubstituted bicyclo[3.1.1]heptane (BCHep) featuring a bridgehead bromine atom at the 5-position and a methyl ester at the 1-position [1]. The bicyclo[3.1.1]heptane scaffold has emerged since 2022 as a privileged saturated bioisostere for meta-substituted arenes, with bridgehead substituent exit vectors precisely mimicking the 120° geometry of meta-disubstituted benzenes [2][3]. The presence of both a leaving group (Br) and an ester functionality at the two bridgehead positions confers orthogonal synthetic versatility, enabling sequential derivatization strategies for library synthesis in medicinal chemistry programs [4].

Why Methyl 5-Bromobicyclo[3.1.1]heptane-1-Carboxylate Cannot Be Replaced by Generic Bridgehead Bromides or Non-Halogenated BCHep Analogs


Generic substitution of methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate with simpler bridgehead bromides (e.g., 1-bromobicyclo[3.1.1]heptane) or with non-brominated BCHep esters fails because the COOMe group exerts an extraordinary electronic influence on bridgehead solvolytic reactivity—retarding methanolysis by a factor of 6.5×10⁵ relative to the unsubstituted parent—while the bromine atom simultaneously provides a reactive handle that cannot be replicated by hydroxyl or amino analogs without fundamentally altering the leaving-group profile [1]. Moreover, the precise 120° exit vector geometry that makes BCHeps valuable as meta-arene bioisosteres is critically dependent on 1,5-disubstitution; removing either substituent collapses the spatial mimicry required for structure-based drug design [2][3]. Non-brominated analogs forfeit the capacity for direct bridgehead nucleophilic substitution or metal-catalyzed cross-coupling, eliminating the key synthetic entry point for late-stage diversification [4].

Quantitative Differentiation Evidence for Methyl 5-Bromobicyclo[3.1.1]heptane-1-Carboxylate: Comparator-Based Performance Data


COOMe Substituent Retards Bridgehead Solvolysis Rate by 6.5×10⁵-Fold vs. Parent 1-Bromobicyclo[3.1.1]heptane

In a systematic solvolysis study of 5-substituted bicyclo[3.1.1]heptyl bromides, the COOMe group at the 5-position produced the most dramatic rate effect observed across the entire series: it retarded the rate of methanolysis by a factor of 6.5×10⁵ (650,000-fold) relative to the parent 1-bromobicyclo[3.1.1]heptane (5-H) [1]. This retardation acts principally in accordance with the inductive/field constant σI of the substituent, with the COOMe group exerting a powerful electron-withdrawing effect that destabilizes the bridgehead carbocationic transition state [1]. In contrast, the 5-methoxy derivative showed deviant behavior with enhanced reactivity due to anchimeric assistance, demonstrating that the COOMe derivative occupies a unique position in the reactivity landscape that cannot be predicted from other 5-substituted analogs [1].

Physical Organic Chemistry Bridgehead Carbocation Stability Solvolysis Kinetics

Bridgehead Substituent Exit Vector Angle of 120° Precisely Matches Meta-Substituted Benzenes—Inaccessible to BCP (180°) or Bicyclo[2.2.1]heptane Scaffolds

The bicyclo[3.1.1]heptane scaffold, when disubstituted at the 1- and 5-bridgehead positions, provides an exit vector angle of approximately 120° with a bridgehead-to-bridgehead distance of 4.8–5.0 Å, which precisely mimics the geometry of meta-substituted benzenes [1][2]. This is in stark contrast to bicyclo[1.1.1]pentane (BCP), whose bridgehead substituent vectors map onto the 180° geometry of para-substituted arenes, and bicyclo[2.2.1]heptane, which cannot accurately reproduce either meta or para substitution patterns [1][3]. The geometric accuracy of the BCHep meta-arene mimicry has been validated crystallographically and computationally, with dihedral angles between substituent vectors of ~0°, confirming coplanar alignment [1].

Medicinal Chemistry Bioisosterism Scaffold Geometry

BCHep Scaffold Improves Membrane Permeability (Caco-2) and Microsomal Stability vs. Parent Arene Drugs—Class-Level PK Advantage

Comparative physicochemical profiling of the BCHep bioisostere of the anticancer drug sonidegib versus the parent meta-phenyl drug demonstrated that the BCHep analogue retained similar calculated logP (cLogP) values while showing improved membrane permeability in Caco-2 assays, consistent with the greater fraction of sp³-hybridized carbon atoms (Fsp³) in the saturated BCHep scaffold [1]. In parallel studies with the anti-seizure drug URB597, the BCHep analogue additionally exhibited improved microsomal stability and a superior CYP inhibition profile compared to the corresponding arene [1]. The introduction of saturated bicyclo[3.1.1]heptane structures is expected to improve water solubility and pharmacokinetics by breaking molecular planarity through increased Fsp³ .

Drug Metabolism and Pharmacokinetics Caco-2 Permeability Microsomal Stability

Enhanced Bridgehead Solvolytic Reactivity of Bicyclo[3.1.1]heptyl Bromide vs. tert-Butyl Bromide—Unique Transannular Stabilization

1-Bromobicyclo[3.1.1]heptane displays greater solvolytic reactivity than tert-butyl bromide, a benchmark substrate for SN1 reactivity, producing a bridgehead carbenium ion that is stabilized by transannular orbital interactions unique to the [3.1.1] bicyclic framework [1]. This enhanced reactivity is attributed to through-space orbital overlap across the bicyclic scaffold that stabilizes the developing cationic center at the bridgehead—a phenomenon not available to monocyclic tertiary alkyl bromides or to bridgehead bromides in the [2.2.1] (norbornane) system, where bridgehead solvolysis is severely disfavored by Bredt's rule constraints [1][2]. The 5-COOMe substituent in the target compound modulates this inherent bridgehead reactivity predictably via its inductive effect [3].

Physical Organic Chemistry Bridgehead Carbocation Transannular Orbital Interactions

Commercial Purity Benchmarking: ≥98% Purity with Multi-Gram Availability from Major Global Suppliers

Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate is commercially available at ≥98% purity (Chemscene Cat. No. CS-0091137) , with additional suppliers offering ≥97% (Aladdin/Bidepharm) and 95%+ specifications (AKSci Cat. No. 1100CV) . Pricing for the ≥98% grade is approximately $1,685 USD per gram at research scale, with 5g quantities available at $6,969 USD . This purity tier meets or exceeds the specifications typically required for fragment-based drug discovery library synthesis, where ≥95% purity is the minimum threshold for reliable biological screening [1]. In comparison, non-brominated BCHep esters (e.g., methyl bicyclo[3.1.1]heptane-1-carboxylate, no CAS readily commercialized) lack the synthetic handle provided by the bromine atom, while alternative halogenated BCHep derivatives (chloro, iodo) are less commonly stocked with validated purity certificates.

Chemical Procurement Purity Specification Supply Chain

Orthogonal Functionalization: Bridgehead Bromide and Methyl Ester Enable Independent Derivatization at Two Vectors Separated by 120°

The target compound presents two chemically orthogonal functional groups at the bridgehead positions of the BCHep scaffold: a bromine atom capable of nucleophilic substitution (SN1/SN2), metal-catalyzed cross-coupling (Kumada, Suzuki, Negishi), and radical-mediated transformations, and a methyl ester amenable to hydrolysis (to carboxylic acid), reduction (to alcohol), aminolysis (to amide), or conversion to N-hydroxyphthalimide (NHPI) ester for photocatalytic Minisci-type decarboxylative functionalization [1][2]. This orthogonality enables sequential, chemoselective derivatization at two spatially defined vectors separated by precisely 120°, which is geometrically matched to meta-substituted arene pharmacophores [3]. In contrast, non-brominated BCHep esters (e.g., methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate) require additional activation steps before bridgehead functionalization, and 1-bromobicyclo[3.1.1]heptane lacks the second anchor point for scaffold decoration.

Synthetic Methodology Divergent Synthesis Building Block Utility

Optimal Application Scenarios for Methyl 5-Bromobicyclo[3.1.1]heptane-1-Carboxylate Based on Quantitative Evidence


Synthesis of Meta-Arene Bioisostere Libraries for Drug Discovery Lead Optimization

For medicinal chemistry programs aiming to replace metabolically labile meta-substituted phenyl rings with saturated bioisosteres, methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate serves as an ideal entry point. The 120° exit vector geometry of the BCHep scaffold has been crystallographically validated to precisely match meta-substituted benzenes [1], while BCHep-containing drug analogues have demonstrated improved Caco-2 permeability and microsomal stability compared to the parent arene drugs [2]. The bromine atom at one bridgehead enables direct Kumada or Suzuki coupling for aryl introduction, while the methyl ester at the opposite bridgehead can be hydrolyzed and converted to NHPI ester for photocatalytic Minisci heteroarylation [3], enabling rapid two-step synthesis of diverse 1,5-diaryl BCHep libraries.

Mechanistic Probe for Bridgehead Carbocation Stability Studies

The extreme 6.5×10⁵-fold rate retardation imparted by the COOMe group on bridgehead solvolysis, documented by Della and Elsey in direct kinetic comparison with the parent 1-bromobicyclo[3.1.1]heptane [1], makes this compound a uniquely sensitive probe for studying through-space electronic effects in bridgehead carbocation formation. The combination of a strongly electron-withdrawing ester at one bridgehead and a leaving-group bromine at the other allows systematic investigation of transannular orbital interactions that stabilize the bicyclo[3.1.1]hept-1-yl cation, phenomena that are absent in the [2.2.1] (norbornyl) system where bridgehead solvolysis is prohibited [2].

Divergent Synthesis of 1,5-Difunctionalized BCHep Scaffolds via Sequential Orthogonal Derivatization

The orthogonal reactivity of the bridgehead bromide and methyl ester enables a single building block to access diverse chemical space through sequential chemoselective transformations. The bromide can first undergo iron-catalyzed Kumada coupling with aryl Grignard reagents to install aromatic groups at one vector [1], while the ester at the opposing vector can subsequently be hydrolyzed to the carboxylic acid and further elaborated. This two-step sequence provides a practical route to BCHep-based analogues of drugs such as sonidegib and URB597, where the BCHep scaffold has been shown to retain biological potency while improving pharmacokinetic properties [2][3].

Quality-Controlled Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With commercial availability at ≥98% purity from multiple global suppliers and documented CAS registry [1][2], this compound meets the stringent purity requirements for fragment library inclusion (typically ≥95%) where impurities can confound biological assay interpretation. The combination of high Fsp³ (approximately 0.78 for the BCHep core), low molecular weight (233.10 g/mol), and two synthetic handles positioned at a pharmacophore-relevant 120° angle makes it a rule-of-3-compliant fragment with demonstrated synthetic tractability for hit-to-lead expansion [3].

Quote Request

Request a Quote for Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.